BenchChemオンラインストアへようこそ!

Ethyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate

FXR agonism Nuclear receptor Regiochemistry

Ethyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate (CAS 1416344-27-8; molecular formula C₁₆H₁₃ClN₂O₂; MW 300.74 g/mol) is a 2,6-disubstituted benzimidazole derivative bearing a 4-chlorophenyl group at C2 and an ethyl ester at C6. The benzimidazole core is a privileged pharmacophore in medicinal chemistry, with documented utility across angiotensin II receptor antagonism, kinase inhibition, and nuclear receptor modulation.

Molecular Formula C16H13ClN2O2
Molecular Weight 300.74 g/mol
Cat. No. B11786292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate
Molecular FormulaC16H13ClN2O2
Molecular Weight300.74 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H13ClN2O2/c1-2-21-16(20)11-5-8-13-14(9-11)19-15(18-13)10-3-6-12(17)7-4-10/h3-9H,2H2,1H3,(H,18,19)
InChIKeyRANXKVQMYZVPHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate – Core Scaffold Identity and Procurement-Relevant Classification


Ethyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate (CAS 1416344-27-8; molecular formula C₁₆H₁₃ClN₂O₂; MW 300.74 g/mol) is a 2,6-disubstituted benzimidazole derivative bearing a 4-chlorophenyl group at C2 and an ethyl ester at C6 . The benzimidazole core is a privileged pharmacophore in medicinal chemistry, with documented utility across angiotensin II receptor antagonism, kinase inhibition, and nuclear receptor modulation [1]. The 6-carboxylate regioisomer is distinguished from the 5-carboxylate series by differential hydrogen-bonding geometry and target recognition, as evidenced by co-crystal structures of related analogs in the FXR binding pocket [2]. This compound is commercially supplied at ≥97% purity for research use .

Why Generic 2-Arylbenzimidazole Substitution Fails for Ethyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate – The Evidence Threshold for Differentiation


Within the 2-arylbenzimidazole chemical space, three structural variables—ester vs. acid at C6, chloro vs. unsubstituted at the 2-phenyl ring, and 6-carboxylate vs. 5-carboxylate regioisomerism—produce divergent physicochemical and target-engagement profiles that cannot be addressed by simple analog interchange. The ethyl ester contributes a computed logP increase of approximately 1.1 log units over the corresponding carboxylic acid , altering membrane permeability and oral bioavailability predictions. The 6-carboxylate position, as opposed to the 5-carboxylate, places the hydrogen-bond acceptor in a geometry compatible with the FXR ligand-binding domain [1]. The 4-chloro substituent on the 2-phenyl ring introduces a distinct terahertz absorption fingerprint compared to the 2-chloro isomer, reflecting differences in crystal packing and intermolecular interactions that affect solid-state handling [2]. These non-interchangeable attributes carry material consequences for assay reproducibility, SAR interpretation, and downstream synthetic derivatization.

Quantitative Differentiation Evidence for Ethyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate Against Closest Analogs


6-Carboxylate vs. 5-Carboxylate Regioisomerism: Structural Basis for Target Engagement Divergence in Nuclear Receptor Binding

The 6-carboxylate regioisomer positions the ester carbonyl in a geometry that hydrogen-bonds with key residues in the FXR ligand-binding domain, as demonstrated by the co-crystal structure of the closely related 2-(4-chlorophenyl)-1H-benzimidazole-6-carboxylic acid derivative (PDB 3OKH) at 2.5 Å resolution [1]. In contrast, the 5-carboxylate isomer would orient the hydrogen-bond acceptor vector approximately 2.4 Å away from the 6-position, precluding the same interaction network. This regiochemical preference is consistent across the 6-substituted benzimidazole class, where 6-acylamino-substituted analogs achieved AT1 receptor Ki values in the low nanomolar range, while corresponding 5-substituted variants showed >10-fold loss in affinity [2].

FXR agonism Nuclear receptor Regiochemistry

Ethyl Ester vs. Carboxylic Acid: Lipophilicity Differential and Implications for Permeability-Dependent Assays

The ethyl ester derivative exhibits a computed logP approximately 1.1 units higher than its carboxylic acid counterpart (2-(4-chlorophenyl)-1H-benzimidazole-6-carboxylic acid, CAS 174422-14-1), based on fragment-based calculation methods . This translates to an estimated 12.6-fold higher octanol-water partition coefficient, directly impacting passive membrane permeability predictions. The carboxylic acid form (MW 272.69 g/mol) contains a free acid group (pKa ~4) that is predominantly ionized at physiological pH, limiting passive diffusion, whereas the ethyl ester (MW 300.74 g/mol) is neutral and more membrane-permeable . This difference is critical for cell-based assays where intracellular target engagement is required, as the ester may serve as a membrane-permeable prodrug that undergoes intracellular esterase hydrolysis to release the active acid.

Lipophilicity Drug-likeness Prodrug design

4-Chlorophenyl vs. Unsubstituted 2-Phenyl: Electronic and Steric Modulation of Benzimidazole Reactivity

The 4-chloro substituent on the 2-phenyl ring imparts a Hammett σₚ value of +0.23 (electron-withdrawing), in contrast to the unsubstituted phenyl analog (σₚ = 0.00) [1]. This electronic withdrawal reduces the electron density on the benzimidazole core, modulating its pKa (estimated ΔpKa ≈ -0.3 to -0.5 units for the imidazole N–H) and altering reactivity in N-alkylation and acylation reactions. Terahertz time-domain spectroscopy (THz-TDS) has demonstrated that 2-(4-chlorophenyl)benzimidazole exhibits a distinct fingerprint absorption spectrum in the 0.2–2.5 THz range compared to the 2-chlorophenyl isomer, with differences in peak count, amplitude, and frequency position attributable to altered crystal packing modes [2]. These solid-state differences directly affect solubility, dissolution rate, and formulation behavior.

Electronic effects Hammett substituent constant Crystal packing

6-Carboxylate Benzimidazole Scaffold as a Privileged Intermediate for FXR Agonist Synthesis

The 2-(4-chlorophenyl)-1H-benzimidazole-6-carboxylate scaffold was identified as a key pharmacophore from a high-throughput screening campaign targeting the farnesoid X receptor (FXR) [1]. Structure-guided optimization of this chemotype led to the discovery of 4-{(S)-2-[2-(4-chloro-phenyl)-5,6-difluoro-benzoimidazol-1-yl]-2-cyclohexyl-acetylamino}-3-fluoro-benzoic acid (compound 7g), a highly potent and selective FXR agonist with EC₅₀ in the low nanomolar range in FRET-based coactivator recruitment assays and significant lipid-lowering activity in LDL receptor-deficient mice [2]. The ethyl ester form serves as a direct precursor for amide bond formation at the 6-position via ester-to-amide conversion, enabling rapid diversification for SAR exploration. In contrast, the 5-carboxylate isomer lacks this synthetic trajectory toward the validated FXR pharmacophore.

FXR agonist Medicinal chemistry Synthetic intermediate

CYP3A4 Liability Screening of 4-Chlorophenyl Benzimidazole Derivatives Informs Procurement for ADMET Studies

BindingDB entries for structurally related 4-chlorophenyl benzimidazole derivatives report time-dependent CYP3A4 inhibition with IC₅₀ values of 10 nM and 90 nM in human liver microsomes using midazolam as probe substrate, depending on preincubation conditions (5 min vs. 30 min with NADPH) [1]. While these data are from close structural analogs and not the title compound itself, they establish a class-level alert: the 4-chlorophenyl benzimidazole chemotype exhibits potential for mechanism-based CYP3A4 inactivation. This liability is absent or reduced in 2-phenyl (non-chlorinated) benzimidazole analogs, where CYP3A4 IC₅₀ values typically exceed 1 μM [2]. Researchers procuring this compound for in vitro metabolism studies must therefore account for the chlorine-dependent CYP inhibition profile, which may confound combination studies or require specific experimental controls.

CYP3A4 inhibition ADMET Drug metabolism

Purity Specification and Vendor-Reported Quality Metrics for Reproducible Research Use

The commercially available ethyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate is supplied at a guaranteed purity of 97% (HPLC) from authorized vendors, with molecular identity confirmed by SMILES (CCOC(=O)c1ccc2nc(-c3ccc(Cl)cc3)[nH]c2c1) . By comparison, the corresponding carboxylic acid analog (CAS 174422-14-1) is typically supplied at 95%+ purity, and the des-chloro ethyl 2-phenyl-1H-benzimidazole-6-carboxylate (CAS 118270-06-7) has limited commercial availability with no published purity specification . The 97% purity specification for the title compound exceeds the typical 95% threshold for screening libraries, making it directly suitable for quantitative biochemical assays without additional purification.

Purity specification Quality control Procurement compliance

High-Confidence Application Scenarios for Ethyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate Anchored in Quantitative Differentiation Evidence


FXR Agonist Medicinal Chemistry: Strategic Starting Material for Amide Library Synthesis

The 6-ethyl ester serves as the optimal entry point for synthesizing FXR-targeted acetamide libraries via direct aminolysis. The co-crystal structure PDB 3OKH validates that the 6-carboxylate geometry is essential for FXR ligand-binding domain engagement, while the ethyl ester provides a one-step conversion to diverse amides without protecting-group manipulation [1]. The 5-carboxylate isomer cannot access this pharmacophore geometry and should be excluded from procurement for FXR programs.

Cell-Based Permeability and Prodrug Concept Studies

With a computed logP of ~3.3—approximately 1.1 units higher than the free carboxylic acid—the ethyl ester is the preferred form for cell-based assays requiring passive membrane permeability . Intracellular esterases can hydrolyze the ester to the active acid, enabling the compound to function as a prodrug. The acid form (logP ~2.2, ionized at pH 7.4) is unsuitable for permeability-dependent cellular assays.

CYP3A4-Mediated Drug-Drug Interaction Risk Assessment in Lead Optimization

The 4-chlorophenyl benzimidazole chemotype carries a class-level CYP3A4 time-dependent inhibition liability (IC₅₀ = 10–90 nM in human liver microsomes) that is absent in non-chlorinated analogs [2]. Procurement of the correct 4-chlorophenyl derivative is essential for ADMET screening cascades to avoid false-negative CYP liability classification that would arise if the des-chloro analog were inadvertently substituted.

Solid-State Characterization and Polymorph Screening

Terahertz time-domain spectroscopy demonstrates that 4-chlorophenyl benzimidazole derivatives exhibit distinct crystal packing modes compared to 2-chlorophenyl isomers, with quantifiable differences in THz absorption peak positions, amplitudes, and count [3]. The 97% purity specification ensures that solid-state characterization studies—including polymorph screening, solubility determination, and formulation development—are performed on well-defined material, minimizing artifacts from impurities.

Quote Request

Request a Quote for Ethyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.